N-(6,7-Difluoroquinolonyl)ampicillin

Description

Discovery and Development Background

The development of N-(6,7-Difluoroquinolonyl)ampicillin emerged from systematic efforts to address the growing challenge of antimicrobial resistance through innovative chemical synthesis approaches. The compound was first synthesized through a coupling reaction that linked ampicillin with 6,7-difluoroquinolonic acid, designated as FP-3 in the research literature. This synthesis represents a deliberate strategy to combine the cell wall-targeting properties of beta-lactam antibiotics with the deoxyribonucleic acid gyrase inhibition mechanisms characteristic of fluoroquinolone compounds.

The synthetic pathway involves coupling the carboxyl group of 6,7-difluoroquinolone with the alpha-amino group of the ampicillin side chain, creating a covalent linkage that preserves the functional integrity of both pharmacophoric units. Research conducted in Taiwan during the 1990s demonstrated that this novel compound exhibited significantly enhanced activity against Pseudomonas aeruginosa compared to either ampicillin or FP-3 administered individually. The development team systematically evaluated 632 isolates of Pseudomonas aeruginosa representing 17 different pyocin types, establishing the compound's broad-spectrum efficacy across genetically diverse bacterial populations.

Early pharmacological investigations revealed that this compound not only maintained the antibacterial potency of its constituent molecules but demonstrated synergistic effects that exceeded the additive benefits of combination therapy. The compound showed particular promise against clinical isolates that had developed resistance mechanisms to conventional quinolone antibiotics, suggesting that the hybrid structure successfully circumvented established resistance pathways through its dual mechanism of action.

Chemical Classification and Nomenclature

This compound occupies a unique position within the chemical taxonomy of antimicrobial agents, representing a hybrid classification that encompasses both beta-lactam and fluoroquinolone structural characteristics. The systematic nomenclature reflects the compound's dual nature, with the N-(6,7-difluoroquinolonyl) prefix indicating the specific fluoroquinolone moiety attached to the ampicillin backbone. This naming convention follows established chemical nomenclature protocols while clearly delineating the hybrid nature of the molecule.

The compound's chemical classification as a beta-lactam antibiotic with additional fluoroquinolone properties distinguishes it from traditional single-mechanism antibiotics. Within the broader context of antibiotic classification systems, this compound represents a new category of hybrid antimicrobials that challenge conventional taxonomic boundaries. The presence of the 6,7-difluoroquinolone component introduces significant structural modifications that alter both the physicochemical properties and biological activity profile of the parent ampicillin molecule.

Chemical analysis reveals that the hybrid structure maintains the core beta-lactam ring essential for cell wall synthesis inhibition while incorporating the quinolone ring system responsible for deoxyribonucleic acid gyrase interaction. The strategic placement of fluorine atoms at positions 6 and 7 of the quinolone ring enhances the compound's antibacterial potency and resistance to bacterial enzymatic degradation. This dual structural framework enables the compound to target multiple bacterial processes simultaneously, potentially reducing the likelihood of resistance development through single-point mutations.

Position within Hybrid Antibiotic Research

The development of this compound represents a significant milestone within the emerging field of hybrid antibiotic research, which has gained prominence as a strategy for combating antimicrobial resistance. Hybrid antibiotics are defined as compounds containing two or more pharmacophores linked together to exhibit enhanced antimicrobial effects beyond those achievable through individual components or combination therapy. This approach addresses the fundamental limitation of monotherapy in suppressing bacterial resistance development, as resistance emergence is better controlled through multifaceted therapeutic approaches.

Research in fluoroquinolone hybridization has demonstrated that such compounds consistently exhibit superior antibacterial activity and reduced susceptibility to bacterial resistance mechanisms compared to their constituent molecules. This compound exemplifies this principle through its demonstrated efficacy against Pseudomonas aeruginosa strains that had developed resistance to conventional fluoroquinolones. The compound's position within hybrid research is further strengthened by its successful combination of structurally distinct antibiotic classes, representing a model for future hybrid development strategies.

The broader research context reveals that fluoroquinolone hybrids have expanded beyond simple antibacterial applications to demonstrate anti-human immunodeficiency virus, antifungal, and antitumor activities. Within this diverse therapeutic landscape, this compound maintains a focused antimicrobial profile that prioritizes bacterial target specificity. The compound's development has contributed valuable insights into linker chemistry, pharmacokinetic optimization, and resistance circumvention strategies that inform ongoing hybrid antibiotic research initiatives.

Contemporary research efforts have identified numerous fluoroquinolone hybrid compounds in various phases of clinical development, indicating the maturation of this research area from experimental concept to practical therapeutic application. This compound's early success in demonstrating enhanced activity against resistant strains has established important precedents for hybrid design principles and validation methodologies.

Historical Significance in Antimicrobial Research

The historical significance of this compound extends beyond its immediate therapeutic applications to encompass its role in validating hybrid antibiotic strategies as viable solutions to antimicrobial resistance. The compound's development occurred during a critical period in antimicrobial research when traditional approaches to antibiotic discovery were yielding diminishing returns, and novel strategies were urgently needed to address emerging resistance patterns.

Historical analysis reveals that the compound's successful demonstration of enhanced activity against multiple pyocin types of Pseudomonas aeruginosa provided early validation for the hybrid approach to antibiotic development. This achievement was particularly significant given that Pseudomonas aeruginosa represents one of the most challenging bacterial pathogens in clinical medicine, with inherent resistance mechanisms and remarkable adaptability to antimicrobial pressure. The compound's ability to maintain efficacy against strains resistant to both ampicillin and nalidixic acid while remaining sensitive to fluoroquinolone derivatives demonstrated the potential for hybrid structures to circumvent established resistance mechanisms.

The research methodology employed in evaluating this compound established important precedents for hybrid antibiotic assessment, including comprehensive pyocin typing, resistance profile characterization, and mechanistic studies of bacterial cell response. These methodological contributions have influenced subsequent research protocols and evaluation criteria for novel antimicrobial compounds. The compound's ability to induce bacterial filamentation provided insights into its mechanism of action and established morphological changes as important indicators of hybrid antibiotic activity.

The historical context of this compound development coincides with growing recognition of antimicrobial resistance as a global health emergency, positioning the compound as an early representative of innovative approaches needed to address this challenge. The World Health Organization's subsequent declaration of antimicrobial resistance as a global emergency in 2017 retrospectively validates the forward-thinking approach represented by hybrid antibiotic development programs initiated in the 1990s.

| Research Parameter | This compound Results | Reference Standard |

|---|---|---|

| Pseudomonas aeruginosa Pyocin Types Tested | 17 distinct types | Comprehensive coverage |

| Total Bacterial Isolates Evaluated | 632 clinical isolates | Large-scale validation |

| Activity Comparison vs. Ampicillin | Significantly enhanced | Superior efficacy |

| Activity Comparison vs. FP-3 | Significantly enhanced | Superior efficacy |

| Resistance to Ampicillin | All pyocin types resistant | Expected baseline |

| Resistance to Nalidixic Acid | All pyocin types resistant | Expected baseline |

| Sensitivity to Norfloxacin | All pyocin types sensitive | No cross-resistance |

| Sensitivity to Enoxacin | All pyocin types sensitive | No cross-resistance |

Properties

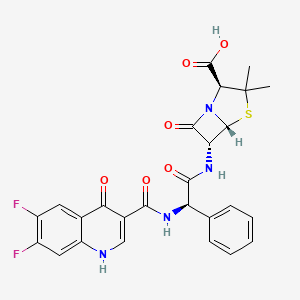

Molecular Formula |

C26H22F2N4O6S |

|---|---|

Molecular Weight |

556.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(6,7-difluoro-4-oxo-1H-quinoline-3-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H22F2N4O6S/c1-26(2)20(25(37)38)32-23(36)18(24(32)39-26)31-22(35)17(11-6-4-3-5-7-11)30-21(34)13-10-29-16-9-15(28)14(27)8-12(16)19(13)33/h3-10,17-18,20,24H,1-2H3,(H,29,33)(H,30,34)(H,31,35)(H,37,38)/t17-,18-,20+,24-/m1/s1 |

InChI Key |

SPMPYBBJNWQBCG-NYCQLSGJSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=CC(=C(C=C5C4=O)F)F)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=CC(=C(C=C5C4=O)F)F)C(=O)O)C |

Synonyms |

AU-1 N-(6,7-difluoroquinolonyl)ampicillin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

AU-1 is compared to structurally related compounds, including:

- N-(6-Fluoroquinolonyl)ampicillin (FQ-1): A derivative synthesized by coupling 6-fluoroquinolone (FP-4) to ampicillin.

- Norfloxacin: A standalone fluoroquinolone antibiotic.

- Ampicillin : A β-lactam antibiotic.

- FP-3 and FP-4: Fluoroquinolone precursors lacking the ampicillin moiety.

Antimicrobial Activity

Key Findings :

- AU-1 exhibits antipseudomonal activity comparable to norfloxacin but with a broader mechanism of action due to hybrid structure .

- FQ-1, lacking the 7-fluoro substitution in its quinolone moiety, shows reduced activity compared to AU-1, highlighting the importance of dual fluoro substitutions .

- Neither ampicillin nor FP-3/FP-4 alone inhibit Pseudomonas aeruginosa, confirming the necessity of structural hybridization for activity .

Toxicity Profile

| Compound | Acute Toxicity (LD₅₀ in mice) | Notable Adverse Effects |

|---|---|---|

| AU-1 | Lower than norfloxacin | Reduced nephrotoxicity |

| Norfloxacin | Moderate | Tendonitis, CNS effects |

| Ampicillin | Low | Allergic reactions |

AU-1’s reduced toxicity compared to norfloxacin may stem from its modified pharmacokinetics or decreased off-target interactions .

Mechanistic Synergy

The dual mechanism of AU-1—combining cell wall disruption (β-lactam) and DNA synthesis inhibition (fluoroquinolone)—prevents bacterial resistance development. This contrasts with standalone antibiotics, where resistance often arises via single-target mutations (e.g., β-lactamase production or gyrase mutations). Studies on metal ion-antibiotic combinations (e.g., Cu²⁺/ampicillin) suggest similar synergistic principles, where multi-target strategies overcome resistance .

Preparation Methods

Coupling of Ampicillin with 6,7-Difluoroquinolonic Acid

The primary synthesis route involves coupling the α-amino group of ampicillin’s side chain with the carboxyl group of 6,7-difluoroquinolonic acid (FP-3). This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the β-lactam ring in ampicillin. Key steps include:

-

Activation of the Fluoroquinolone Carboxyl Group : The carboxyl group of FP-3 is activated using carbodiimide-based reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive intermediate.

-

Nucleophilic Attack by Ampicillin : The α-amino group of ampicillin reacts with the activated carboxyl group, forming an amide bond. The reaction is carried out in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C for 4–12 hours.

-

Purification : Crude AU-1 is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-water mixtures.

Table 1: Representative Reaction Conditions for AU-1 Synthesis

Alternative Approaches and Side Reactions

While the coupling method is predominant, side reactions necessitate careful optimization:

-

Diketopiperazine Formation : Hydrolysis of the β-lactam ring or intramolecular cyclization can lead to diketopiperazine byproducts, particularly under acidic or aqueous conditions. Maintaining a pH of 7.0 and avoiding protic solvents minimizes this side reaction.

-

Protection of the β-Lactam Ring : The patent US3682896A highlights the use of nucleophiles (e.g., tertiary amines) in catalytic amounts to stabilize the β-lactam structure during acylation.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) : -NMR spectra of AU-1 show distinct signals for the fluoroquinolone aromatic protons (δ 7.8–8.2 ppm) and the ampicillin β-lactam methyl groups (δ 1.4–1.6 ppm).

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/0.1% trifluoroacetic acid mobile phase) confirms purity >95%.

Stability Studies

AU-1 remains stable in dry, oxygen-free environments but undergoes hydrolysis in the presence of β-lactamases. Penicillinase treatment cleaves the β-lactam ring, yielding a hydrolyzed product devoid of DNA-intercalation activity.

Comparative Efficacy and Pharmacological Relevance

Although beyond synthesis, AU-1’s biological activity informs its preparation:

Q & A

Q. How is N-(6,7-Difluoroquinolonyl)ampicillin synthesized, and what analytical methods validate its structural integrity?

this compound (AU-1) is synthesized via coupling the carboxyl group of 6,7-difluoroquinolone (FP-3) with the α-amino group of ampicillin's side chain . Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy : To confirm covalent bonding between the fluoroquinolone and ampicillin moieties (e.g., ¹H NMR for proton environment analysis).

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to confirm the expected mass of 213.06 g/mol for the quinoline core, adjusted for the ampicillin addition) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability under physiological conditions, as demonstrated in analogous ampicillin-derivative studies .

Q. What is the proposed mechanism of action of this compound against Pseudomonas aeruginosa, and how does it compare to parent compounds?

The compound combines ampicillin's β-lactam activity (targeting penicillin-binding proteins) with fluoroquinolone-mediated DNA gyrase inhibition. Key findings:

- Synergistic activity : AU-1 exhibits antipseudomonal activity comparable to norfloxacin but with lower acute toxicity than fluoroquinolones alone .

- Lack of standalone efficacy : Neither ampicillin nor the fluoroquinolone moiety (FP-3) alone shows significant activity, suggesting structural integration is critical .

- Experimental validation : Use time-kill assays and checkerboard synergy testing (FIC index ≤0.5 indicates synergy) to compare AU-1 with parent compounds .

Q. What in vitro models are recommended for initial assessment of this compound's antimicrobial spectrum?

- Standardized broth microdilution : Follow CLSI guidelines to determine minimum inhibitory concentrations (MICs) against Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive pathogens (e.g., S. aureus) .

- Biofilm inhibition assays : Use crystal violet staining or confocal microscopy to evaluate activity against bacterial biofilms, a common resistance mechanism .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HaCat keratinocytes) to rule out nonspecific toxicity at therapeutic concentrations .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between this compound and transition metal ions against multidrug-resistant pathogens?

- Metal ion selection : Prioritize ions like Cu²⁺, Co²⁺, or Ni²⁺, which have shown synergistic effects with β-lactams in reversing resistance .

- Checkerboard assays : Test sub-MIC concentrations of AU-1 combined with metal ions (e.g., 0.25× MIC) to classify interactions (synergistic, additive, or antagonistic) using fractional inhibitory concentration indices .

- Mechanistic studies : Employ transcriptomics (RNA-seq) to identify metal-ion-induced changes in bacterial efflux pumps or cell wall synthesis pathways .

Q. What strategies are effective in addressing discrepancies in MIC values for this compound across different bacterial strains or culture conditions?

- Media standardization : Variations in cation-adjusted Mueller-Hinton broth (e.g., zinc content) can alter MICs; follow NIH preclinical reporting guidelines for replicability .

- Strain validation : Use reference strains (e.g., ATCC controls) and clinical isolates to assess strain-specific resistance mechanisms (e.g., β-lactamase expression) .

- Data normalization : Report MICs as geometric means across ≥3 replicates, with error bars reflecting standard deviations .

Q. What considerations are critical when developing in vivo infection models to evaluate this compound's efficacy against Gram-negative biofilms?

- Model selection : Use localized infection models (e.g., subcutaneous catheter implants in rodents) to mimic biofilm-associated infections .

- Dosage optimization : Adjust for pharmacokinetic differences (e.g., protein binding, renal clearance) using HPLC-based plasma concentration monitoring .

- Toxicity profiling : Assess hepatic (ALT/AST) and renal (creatinine clearance) biomarkers post-treatment to ensure safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.